Conformational and Lipophilic Differentiation from N-Aryl-1,3,4-oxadiazole-2-carboxamide Benchmarks
The target compound bears a cyclohexanecarboxamide moiety, whereas the most common 1,3,4-oxadiazole-2-carboxamide analogs in screening libraries carry aromatic (e.g., phenyl, substituted benzyl) or short aliphatic (methyl, ethyl) amide substituents. The cyclohexyl group increases computed lipophilicity (XLogP3 = 3) relative to N-phenyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide (XLogP3 ≈ 2.5, estimated from fragment contributions) and markedly increases the number of rotatable bonds (3 vs. 2 for N-methyl analogs), introducing conformational heterogeneity that can be exploited for induced-fit binding or selectivity tuning [1]. The saturated cyclohexane ring also reduces the compound's susceptibility to oxidative metabolism at the amide α-position compared to benzylamide analogs, a property relevant for cellular assay stability [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.0; H-bond acceptors = 4; rotatable bonds = 3 |
| Comparator Or Baseline | N-methyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide (estimated XLogP3 ≈ 1.5–2.0; 2 rotatable bonds); N-benzyl analog (XLogP3 estimated ≈ 2.8 but with benzylic metabolic liability) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.5 units vs. N-methyl analog; +0.2 vs. N-benzyl analog but without benzylic oxidation risk |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator values estimated from structural analogs |
Why This Matters
Higher lipophilicity with the cyclohexyl group may improve membrane permeability in cell-based assays compared to more polar amide analogs, while avoiding the metabolic instability associated with benzylic substituents—a key consideration when selecting a chemical probe for cellular target engagement studies.
- [1] PubChem Compound Summary for CID 3667318. Computed XLogP3, H-bond donor/acceptor counts, rotatable bond count. National Center for Biotechnology Information (2025). View Source
- [2] Testa B, Mayer JM. Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Verlag Helvetica Chimica Acta, Zürich; 2003. Chapter 4: Amide hydrolysis and N-dealkylation. View Source
